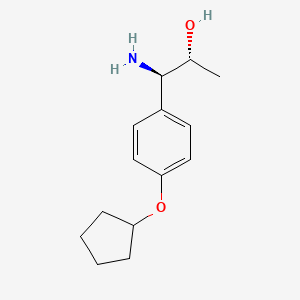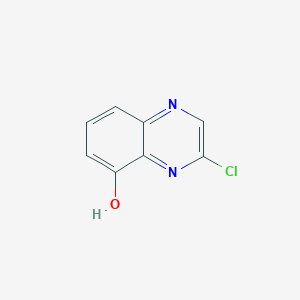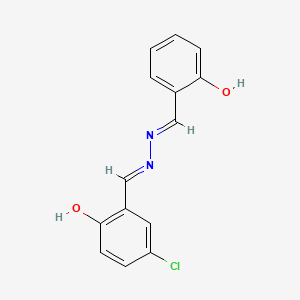
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol typically involves the condensation reaction of 4-chloro-2-aminophenol with 2-hydroxybenzaldehyde in the presence of an acidic catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has several scientific research applications:
Biology: The compound’s fluorescence characteristics make it useful in bioimaging and studying biological processes at the molecular level.
Industry: Used in the development of sensors and detection systems for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol involves excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE). These mechanisms enable the compound to exhibit fluorescence upon interaction with specific target molecules. The molecular targets and pathways involved include the formation of hydrogen bonds and interactions with specific functional groups on the target molecules .
Comparación Con Compuestos Similares
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol can be compared with similar compounds such as:
2-(((2-Hydroxybenzylidene)hydrazono)methyl)phenol: Lacks the chloro substituent, which may affect its fluorescence properties.
4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenyl acrylate: Contains an acryloyl group, enhancing its fluorescence detection capabilities.
The uniqueness of this compound lies in its specific structural features that contribute to its AIE properties and its ability to form stable complexes with target molecules.
Propiedades
Fórmula molecular |
C14H11ClN2O2 |
|---|---|
Peso molecular |
274.70 g/mol |
Nombre IUPAC |
4-chloro-2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-5-6-14(19)11(7-12)9-17-16-8-10-3-1-2-4-13(10)18/h1-9,18-19H/b16-8+,17-9+ |
Clave InChI |
UZSNVMBNTIYVJG-GONBZBRSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/N=C/C2=C(C=CC(=C2)Cl)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NN=CC2=C(C=CC(=C2)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


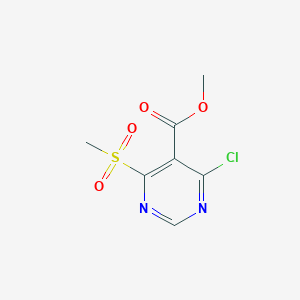

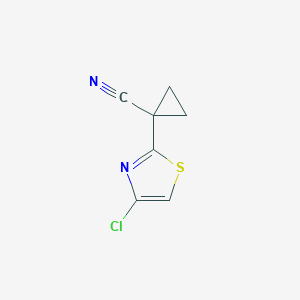
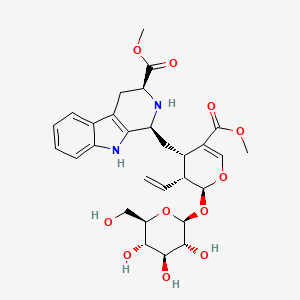
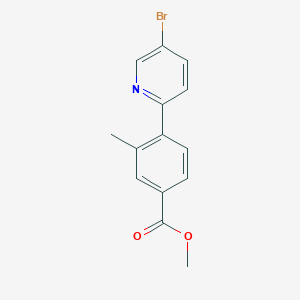

![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
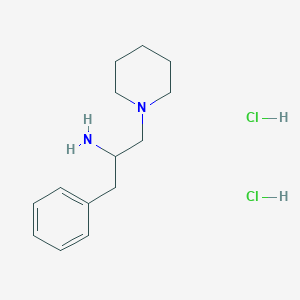
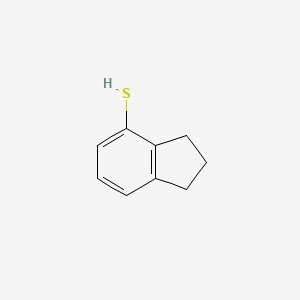
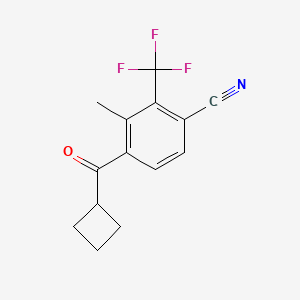
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
